Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H29NO6S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO6S/c1-15(2,3)22-13(18)11-24(20,21)12-7-9-17(10-8-12)14(19)23-16(4,5)6/h12H,7-11H2,1-6H3 |
InChI Key |
TZFPBCXLOHPGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
Piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:
Typical Procedure :
Piperidine (10 mmol) is dissolved in dichloromethane (DCM, 30 mL) with Boc anhydride (12 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). The reaction is stirred at 25°C for 12 h, washed with 1 M HCl (2×20 mL), and concentrated to yield the Boc-protected piperidine (95–98% yield).
Bromination at Position 4
Bromination introduces a leaving group for subsequent substitutions. N-Bromosuccinimide (NBS) or PBr₃ are effective:
Optimized Conditions :
Under N₂, Boc-piperidine (5 mmol) and NBS (5.5 mmol) are refluxed in CCl₄ (20 mL) with catalytic benzoyl peroxide (0.1 mmol) for 6 h. The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:EtOAc = 9:1) to isolate the 4-bromo derivative (82–85% yield).
Sodium Sulfinate Alkylation
The brominated intermediate reacts with sodium 2-(tert-butoxy)-2-oxoethylsulfinate:
Sulfinate Synthesis :
2-(tert-Butoxy)-2-oxoethylsulfonyl chloride (prepared from thioacetic acid tert-butyl ester via Cl₂/H₂O oxidation) is reduced with Na₂SO₃ to the sulfinate salt.
Substitution Protocol :
A mixture of tert-butyl 4-bromopiperidine-1-carboxylate (1 mmol), sodium sulfinate (1.2 mmol), and DMF (10 mL) is heated at 80°C for 24 h. Workup with EtOAc (3×15 mL) and brine, followed by silica gel purification (hexane:EtOAc = 4:1), affords the sulfone (68–72% yield).
Palladium-Mediated Coupling (Alternative)
While less common for sulfones, Suzuki-Miyaura coupling adapts boronate esters for C–S bond formation:
Challenges :
Thioether Synthesis
The brominated piperidine reacts with 2-mercaptoethyl tert-butyl ester under basic conditions:
Procedure :
In EtOH (15 mL), K₂CO₃ (2 mmol) is added to a solution of the bromide (1 mmol) and thiol (1.2 mmol). After 8 h at 50°C, the thioether is isolated (75–80% yield).
Oxidation to Sulfone
mCPBA (3-chloroperbenzoic acid) in DCM quantitatively oxidizes thioethers:
Conditions :
Thioether (1 mmol) and mCPBA (2.2 mmol) in DCM (10 mL) are stirred at 0°C→25°C for 4 h. Filtration through NaHCO₃-saturated silica gel yields the sulfone (90–94% yield).
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfinate Alkylation | 68–72% | DMF, 80°C, 24 h | Direct sulfone installation | Requires sulfinate synthesis |
| Thioether Oxidation | 85–89% | mCPBA, DCM, 4 h | High-yielding oxidation | Two-step process |
| Palladium Coupling | <50% | Pd(PPh₃)₄, dioxane, 80°C | Potential for diversification | Low efficiency, specialized reagents |
Key Findings :
-
Thioether oxidation offers superior yields and operational simplicity but demands thiol handling.
-
Sulfinate alkylation bypasses thiols but hinges on sulfinate availability.
-
Photochemical methods (e.g., blue LED irradiation) remain underexplored but could mitigate harsh conditions.
Experimental Optimization and Troubleshooting
Boc Deprotection Risks
Prolonged exposure to TFA or HCl during workup may cleave tert-butyl esters. Mitigation :
Sulfinate Stability
Sodium sulfinates are hygroscopic and prone to oxidation. Recommendations :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research has indicated that compounds similar to tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is particularly noteworthy for its ability to interact with biological targets involved in cell proliferation and apoptosis . -
Neuroprotective Properties :
Some studies suggest that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The ability to inhibit amyloid-beta aggregation has been observed in related compounds, indicating a possible therapeutic pathway for cognitive disorders . -
Antimicrobial Activity :
The structural characteristics of this compound may also confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research into similar piperidine derivatives has shown promise in combating resistant strains of bacteria .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate involves its ability to interact with various molecular targets. The tert-butyl groups provide steric protection, allowing the compound to selectively react with specific functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides a stable scaffold for the attachment of other functional groups, enabling the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Piperidine Derivatives
Key Observations :
- Sulfonyl vs.
- Aromatic vs. Aliphatic Sulfonyl Groups : The compound in employs a pyrazine sulfonyl group, which introduces π-π stacking capabilities absent in the target’s aliphatic ester-sulfonyl chain .
- Silyl Ethers : Compound 3b () replaces the tert-butoxy ester with a silyl-protected alcohol, offering orthogonal protection strategies for synthetic flexibility .
Key Observations :
- Hydrogenation Techniques : highlights the use of continuous-flow hydrogenation (H-Cube™), which improves reproducibility for amine-linked derivatives but is less relevant to sulfonyl-based syntheses .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
- Melting Points : Aromatic and rigid substituents (e.g., benzimidazole in 29 ) drastically increase melting points compared to aliphatic derivatives like 30 .
- Solubility : The target compound’s tert-butoxy and sulfonyl groups likely enhance solubility in organic solvents relative to polar amine-linked analogues .
Biological Activity
Tert-butyl 4-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)piperidine-1-carboxylate, with the CAS number 1396968-09-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a piperidine ring substituted with a sulfonyl and a tert-butoxy group, which are key to its biological activity. The structural characteristics can influence its interaction with biological targets, thus affecting its pharmacological profile.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds containing piperidine structures often act as inhibitors of specific enzymes, potentially affecting pathways involved in cancer progression and other diseases.
- Modulation of Receptor Activity : The sulfonyl group can enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Case Studies
- Anticancer Activity : A study highlighted the potential of piperidine derivatives in inhibiting cancer cell proliferation. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects comparable to established chemotherapeutic agents .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, where it was found that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Properties : Research has also indicated that piperidine derivatives possess antimicrobial activity. The compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Introduction of the Sulfonyl Group : This step may involve sulfonation reactions using sulfonyl chlorides.
- Tert-butoxy Group Addition : Achieved through alkylation methods involving tert-butanol under acidic or basic conditions.
Research Findings Summary Table
Q & A
Q. Key Factors for Yield Optimization
- OXONE Stoichiometry : Excess OXONE (1.5–2.0 equiv.) ensures complete oxidation of the thioether to sulfone, but higher amounts may degrade sensitive functional groups .
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents (e.g., DCM) enhance coupling efficiency .
- Temperature Control : Reflux conditions (~40–60°C) for esterification vs. low temperatures (0–5°C) for sulfonylation to prevent by-products .
How can regioselectivity challenges during sulfonylation be addressed in the synthesis of this compound?
Advanced Regiochemical Analysis
The sulfonyl group’s placement is critical for downstream reactivity. Competing oxidation pathways may lead to sulfoxide or overoxidized by-products. Strategies include:
- Protecting Group Strategy : Temporarily masking reactive sites (e.g., amines) with Boc groups to direct sulfonylation to the desired ethyl position .
- Kinetic vs. Thermodynamic Control : Lower reaction temperatures (0°C) favor kinetic control, selectively forming the sulfone over sulfoxide intermediates .
- Monitoring with TLC/LC-MS : Real-time analysis using sulfone-specific stains (e.g., iodine vapor) or mass shifts (+16 amu for sulfone vs. +32 amu for overoxidized products) .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic Characterization Workflow
- ¹H/¹³C NMR :
- Sulfonyl Group : No direct proton signal, but deshielding effects on adjacent CH₂ groups (δ ~3.5–4.0 ppm in ¹H NMR; δ ~50–60 ppm in ¹³C NMR) .
- tert-Butyl Groups : Distinct singlets at δ ~1.4 ppm (¹H) and δ ~28–30 ppm (¹³C) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₁₇H₃₁NO₆S: calculated 402.1952) .
- IR Spectroscopy : Strong stretches for sulfone (S=O, ~1300–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) .
How should researchers resolve contradictions in reported synthetic yields (e.g., 13–42% in similar piperidine derivatives)?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
- Impurity in Starting Materials : Use HPLC-grade reagents and pre-purify intermediates via column chromatography .
- By-Product Formation : For example, tert-butyl group cleavage under acidic conditions. Mitigate by using milder acids (e.g., TFA in DCM) for Boc deprotection .
- Scale-Dependent Effects : Pilot small-scale reactions (e.g., 50 mg) to optimize parameters (e.g., stirring rate, solvent volume) before scaling up .
What is the reactivity profile of the sulfonyl group in this compound under nucleophilic or reducing conditions?
Q. Advanced Reactivity Insights
- Nucleophilic Substitution : The sulfonyl group is electron-withdrawing, activating adjacent CH₂ groups for SN2 reactions (e.g., displacement with amines or thiols) .
- Reduction Stability : Resistant to NaBH₄/LiAlH₄ but may degrade under catalytic hydrogenation (H₂/Pd-C). Use alternative reductants like SmI₂ for selective transformations .
- Acid/Base Sensitivity : Stable in pH 4–9; avoid strong acids (e.g., conc. H₂SO₄) to prevent sulfone hydrolysis .
What biological activity hypotheses can be proposed for this compound based on structural analogs?
Q. Advanced Application Hypotheses
- Kinase Inhibition : The sulfonyl-piperidine scaffold resembles BET bromodomain inhibitors (e.g., JQ1 derivatives), suggesting potential epigenetic modulation .
- Antimicrobial Activity : Piperidine-sulfone hybrids exhibit biofilm disruption; test against Gram-negative pathogens (e.g., P. aeruginosa) via microbroth dilution assays .
- In Silico Docking : Use AutoDock Vina to predict binding affinity for targets like COX-2 or 5-HT receptors, leveraging the sulfone’s hydrogen-bond acceptor capacity .
How should researchers assess the compound’s stability during long-term storage?
Q. Methodological Stability Testing
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor via:
- Light Sensitivity : Amber vials prevent UV-induced radical degradation of the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
